L(+)-Rhamnose Monohydrate: A Core Technical Guide for Researchers and Drug Development Professionals
L(+)-Rhamnose Monohydrate: A Core Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Standing of L(+)-Rhamnose in Glycoscience
L(+)-Rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar that holds a unique position in the landscape of carbohydrates.[1] Unlike the majority of sugars found in nature which exist in the D-form, rhamnose is predominantly found in its L-enantiomeric form.[1] This seemingly subtle distinction has profound biological implications, making L(+)-Rhamnose a molecule of significant interest in bacteriology, immunology, and pharmacology. It is a crucial component of the cell wall in many pathogenic bacteria and plays a vital role in their virulence and viability.[2][3] Consequently, the biosynthetic pathways of L-rhamnose have emerged as attractive targets for novel therapeutic interventions.[2][4] This guide provides an in-depth exploration of the core chemical and physical properties of L(+)-Rhamnose Monohydrate, outlines key analytical methodologies for its characterization, and delves into its burgeoning applications in the realm of drug development.
Physicochemical Properties of L(+)-Rhamnose Monohydrate
A thorough understanding of the physicochemical properties of L(+)-Rhamnose Monohydrate is fundamental for its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and its interactions with other molecules.
Core Chemical and Physical Data
| Property | Value | References |
| Chemical Name | 6-Deoxy-L-mannose monohydrate | |
| Synonyms | L(+)-Rhamnopyranose, Isodulcit | [1] |
| CAS Number | 10030-85-0 | [5] |
| Molecular Formula | C₆H₁₂O₅·H₂O | [5] |
| Molecular Weight | 182.17 g/mol | [5][6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 90-95 °C | [8] |
| Solubility | Soluble in water and methanol. | [5] |
| Optical Rotation [α]D²⁰ | +8.0 ± 0.5° (c=5 in H₂O, 2 hr) |
Structural Elucidation and Spectroscopic Profile
The precise three-dimensional structure and spectroscopic fingerprint of L(+)-Rhamnose Monohydrate are critical for understanding its biological function and for quality control in pharmaceutical applications.
Chemical Structure
L(+)-Rhamnose is a methyl pentose, specifically a 6-deoxyhexose. The "L" designation refers to the stereochemistry at the C5 carbon, which is analogous to that of L-glyceraldehyde. In solution, it exists as a mixture of α and β anomers in a pyranose ring form.
Spectroscopic Data
Spectroscopic techniques are indispensable for the verification of the identity and purity of L(+)-Rhamnose Monohydrate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Key signals include the anomeric proton (H-1), which appears at a distinct chemical shift depending on the α or β configuration, the methyl group protons, and the protons on the pyranose ring.[9]
-
¹³C-NMR : The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The anomeric carbon (C-1) signal is particularly informative for distinguishing between anomers.[6][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Strong, broad absorptions in the 3200-3500 cm⁻¹ region are indicative of the O-H stretching vibrations of the hydroxyl groups and the water of hydration. The C-H stretching and bending vibrations of the methyl and methine groups, as well as C-O stretching vibrations, are also observed.[9][11]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) can be used to generate ions for analysis.[9][12]
Analytical Methodologies for Characterization
Robust analytical methods are essential for quality control, ensuring the purity and identity of L(+)-Rhamnose Monohydrate for research and pharmaceutical use.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of carbohydrates. For L(+)-Rhamnose Monohydrate, a common approach involves pre-column derivatization to introduce a chromophore, enabling UV detection.[13]
Exemplary HPLC Protocol:
-
Standard and Sample Preparation : Prepare a stock solution of L(+)-Rhamnose Monohydrate analytical standard in high-purity water. Create a series of calibration standards by serial dilution. Prepare samples by dissolving the test material in water.
-
Derivatization : A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). The reaction is typically carried out in a basic medium (e.g., NaOH) followed by neutralization.[13]
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is commonly employed.[13]
-
Mobile Phase : A gradient elution using a mixture of a phosphate buffer and acetonitrile is often effective.[13]
-
Detection : UV detection is performed at a wavelength where the PMP derivative has maximum absorbance, typically around 250 nm.[13]
-
Flow Rate and Temperature : A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting points for method development.[13]
-
-
Quantification : A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of L(+)-Rhamnose Monohydrate in the sample is then determined from this curve.
Applications in Drug Development and Research
The unique biological roles of L-rhamnose make it a molecule of great interest in the development of novel therapeutics, particularly in the fields of infectious diseases and oncology.
Targeting Bacterial Cell Walls
L-rhamnose is an essential component of the cell wall polysaccharides of many Gram-positive bacteria, including pathogenic species like Streptococcus pneumoniae and Mycobacterium tuberculosis.[2][14][15] The biosynthetic pathway for L-rhamnose is absent in humans, making the enzymes involved in this pathway highly attractive targets for the development of new antibacterial drugs.[3][4] By inhibiting these enzymes, it may be possible to disrupt cell wall synthesis, leading to bacterial cell death or increased susceptibility to other antibiotics.
Vaccine Development
The presence of L-rhamnose on the surface of pathogenic bacteria makes it an important antigen for the development of carbohydrate-based vaccines.[16][17] The human immune system can recognize and mount an antibody response against these rhamnose-containing structures.[16][17]
-
Conjugate Vaccines : L-rhamnose-containing oligosaccharides can be chemically conjugated to carrier proteins to create conjugate vaccines. This approach enhances the immunogenicity of the carbohydrate antigen, leading to a more robust and long-lasting immune response.[18]
-
Antibody Recruiting Molecules (ARMs) : Research has shown that natural human anti-rhamnose antibodies are abundant in serum.[16][17] This has led to the development of vaccine strategies where L-rhamnose is incorporated into the vaccine formulation to act as an antibody-recruiting molecule. The binding of these natural antibodies to the rhamnose on the vaccine can enhance the uptake and presentation of the vaccine antigens by antigen-presenting cells, thereby boosting the overall immune response.[16][17][19][20]
Glycosylated Drug Synthesis
The attachment of sugar moieties, or glycosylation, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. L-rhamnose can be used as a building block in the synthesis of novel glycosylated drugs.[21] The introduction of an L-rhamnose moiety can potentially improve a drug's solubility, stability, and bioavailability, or it can be used to target the drug to specific cells or tissues that have receptors for L-rhamnose.[21][22][23] The synthesis of L-rhamnose derivatives is an active area of research for creating new therapeutic agents.[24][25][26]
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of L(+)-Rhamnose Monohydrate. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
L(+)-Rhamnose Monohydrate is more than just a rare sugar; it is a key player in the intricate world of glycobiology with significant implications for human health. Its unique structural features and biological roles have positioned it as a valuable tool for researchers and a promising lead for the development of new drugs and vaccines. A comprehensive understanding of its chemical and physical properties, coupled with robust analytical methodologies, is paramount for unlocking its full therapeutic potential. As our knowledge of the roles of carbohydrates in disease continues to expand, the importance of L(+)-Rhamnose in the scientific and pharmaceutical arenas is set to grow.
References
-
PubChem. L-Rhamnose. National Center for Biotechnology Information. [Link]
-
PubChem. Rhamnose monohydrate. National Center for Biotechnology Information. [Link]
-
van der Beek, S. L., Le Breton, Y., Ferenbach, A. T., & van Sorge, N. M. (2015). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 39(6), 834-858. [Link]
-
The Role of the Rhamnose Conjugate as an Antibody Recruiting Molecule (ARM) to Enhance the Immune Response to a Vaccine. ResearchGate. [Link]
-
Hossain, M. A., & Barchi, J. J., Jr (2018). Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies. Bioconjugate chemistry, 29(7), 2147–2157. [Link]
-
Bousquet, E., Lay, L., Nicotra, F., Panza, L., Russo, G., & Tirendi, S. (1993). Synthesis of 3- and 4-Deoxy Derivatives of L-Rhamnose from 1,2-O-(1-Methoxyethylidene)-beta-L-rhamnopyranose. Carbohydrate research, 240, 245-253. [Link]
-
Li, X., Qian, X., Liu, P., Deng, X., Yan, B., Hou, Z., ... & Li, K. (2022). Molecular structure diagrams of L-rhamnose (a) and rhamnose monohydrate... ResearchGate. [Link]
-
Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. MDPI. [Link]
-
Hossain, M. A., & Barchi, J. J., Jr (2018). Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies. ACS omega, 3(7), 7546–7555. [Link]
-
Nahm, M. H., Yu, J., & Kim, K. H. (2013). L-Rhamnose Is Often an Important Part of Immunodominant Epitope for Pneumococcal Serotype 23F Polysaccharide Antibodies in Human Sera Immunized with PPV23. PloS one, 8(12), e83823. [Link]
-
Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. (2025). ResearchGate. [Link]
-
Rhamnose as versatile building block in composite biomolecules. ResearchGate. [Link]
-
Hossain, M. A., Wall, K. A., & Barchi, J. J., Jr (2018). Synthesis and Immunological Evaluation of a Single Molecular Construct MUC1 Vaccine Containing l-Rhamnose Repeating Units. Molecules (Basel, Switzerland), 23(10), 2517. [Link]
-
Reid, J. C., Truong, W., & Finogenova, M. P. (2023). Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. Molecules (Basel, Switzerland), 28(9), 3753. [Link]
-
Spectrum PS079001 for L-(+)-Rhamnose Monohydrate. MassBank of North America. [Link]
-
Wang, L., Fan, D., Liu, Y., Zhang, L., & Chen, J. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PloS one, 10(10), e0140531. [Link]
-
Nagorny, P., Krauss, I., & Danishefsky, S. J. (2012). Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids. ACS medicinal chemistry letters, 3(11), 918–923. [Link]
-
Ksebati, M. B., & Ksebati, R. (2017). Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells. Molecules (Basel, Switzerland), 22(10), 1698. [Link]
-
L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth. MDPI. [Link]
-
L-Rhamnose Monohydrate 98% HPLC. BHY Biotech. [Link]
-
L-(-)-rhamnose. NIST WebBook. [Link]
-
Rhamnose-Containing Compounds: Biosynthesis and Applications. MDPI. [Link]
-
Zhang, Y., Wang, Y., & Liu, Y. (2017). Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection. Journal of analytical methods in chemistry, 2017, 2496531. [Link]
-
Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells. (2025). ResearchGate. [Link]
-
NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. (2021). Portland Press. [Link]
-
Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. Semantic Scholar. [Link]
-
Crystal structure of methyl α-l-rhamnopyranosyl-(1→2)-α-l-rhamnopyranoside monohydrate. (2007). International Union of Crystallography. [Link]
-
HPLC method for the quantification of rhamnose. ResearchGate. [Link]
-
Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory. MDPI. [Link]
-
alpha-L-Rhamnose monohydrate. PubChem. [Link]
-
Mechanistic Study of L-Rhamnose Monohydrate Dehydration Using Terahertz Spectroscopy and Density Functional Theory. (2025). ResearchGate. [Link]
-
Is just filtering L-Rhamnose monohydrate ; its reagent grade in 0.22 ul enough to make HPLC grade?. ResearchGate. [Link]
-
Rhamnose. Wikipedia. [Link]
-
An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. (2023). Spectroscopy. [Link]
Sources
- 1. Rhamnose - Wikipedia [en.wikipedia.org]
- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. L-Rhamnose monohydrate | CAS: 10030-85-0 | ChemNorm [chemnorm.com]
- 6. Rhamnose monohydrate | C6H14O6 | CID 20849066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Rhamnose Monohydrate 98% HPLC [glyummy.com]
- 8. selleckchem.com [selleckchem.com]
- 9. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-L-Rhamnose (3615-41-6) 13C NMR spectrum [chemicalbook.com]
- 11. L-(-)-rhamnose [webbook.nist.gov]
- 12. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 13. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-Rhamnose Is Often an Important Part of Immunodominant Epitope for Pneumococcal Serotype 23F Polysaccharide Antibodies in Human Sera Immunized with PPV23 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Immunological Evaluation of a Single Molecular Construct MUC1 Vaccine Containing l-Rhamnose Repeating Units - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. research.uniupo.it [research.uniupo.it]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
